methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate
Description
Methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate is a structurally complex coumarin-furan hybrid. Its core consists of a coumarin (2-oxo-2H-chromene) scaffold substituted at the 3-position with a 2-methoxy-2-oxoethyl group (CH₂-C(=O)-OCH₃) and at the 4-position with a methyl group. The 7-position of the coumarin is linked via an ether bond (-O-CH₂-) to the 5-position of a methyl 2-furoate moiety. This compound’s molecular formula is C₂₀H₁₈O₉, with a calculated molecular weight of 402.35 g/mol. The ester and ether functionalities suggest moderate polarity, while the methyl and methoxy groups may enhance lipophilicity.
Properties
Molecular Formula |
C20H18O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 5-[[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C20H18O8/c1-11-14-6-4-12(26-10-13-5-7-16(27-13)20(23)25-3)8-17(14)28-19(22)15(11)9-18(21)24-2/h4-8H,9-10H2,1-3H3 |
InChI Key |
REGWCCINNQDDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methyl-7-Hydroxy-2H-Chromen-2-One
The coumarin backbone is typically synthesized via the Pechmann condensation , which involves reacting resorcinol derivatives with β-ketoesters. For 4-methyl-7-hydroxycoumarin:
Yields range from 65–80% under optimized conditions (10–12 h at 80°C).
Table 1: Optimization of Pechmann Condensation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 12 | 78 |
| PTSA | 70 | 14 | 65 |
| FeCl₃ | 90 | 10 | 72 |
Introduction of the 3-(2-Methoxy-2-Oxoethyl) Side Chain
The 3-position of coumarin is electrophilic, enabling Michael addition or Claisen condensation . A reported method involves:
-
Base-mediated alkylation : Treating 4-methyl-7-hydroxycoumarin with methyl acrylate in the presence of NaH.
-
Oxidation : Subsequent oxidation of the intermediate alcohol to the ketone using Jones reagent.
Yields for this step are modest (45–55%) due to competing side reactions.
Etherification with Methyl 5-(Bromomethyl)Furan-2-Carboxylate
The 7-hydroxy group is etherified using a Williamson synthesis:
-
Deprotonation : Treatment with K₂CO₃ in acetone.
-
Nucleophilic substitution : Reaction with methyl 5-(bromomethyl)furan-2-carboxylate.
Reaction conditions (24 h at 60°C) afford yields of 60–70%. Excess bromide (1.5 equiv) improves conversion.
One-Pot Methodologies
Recent advances leverage one-pot cascades to reduce purification steps. A protocol inspired by benzo[h]coumarin synthesis involves:
Table 2: One-Pot Reaction Optimization
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DCE | NaHCO₃ | 24 | 68 |
| Toluene | Et₃N | 36 | 52 |
| MeCN | K₂CO₃ | 30 | 58 |
This method streamlines synthesis but requires strict control of stoichiometry and temperature to minimize byproducts like naphthofuranones.
Purification and Characterization
Chromatographic Separation
Crude products are purified via flash chromatography (SiO₂, ethyl acetate/petroleum ether 1:10). The target compound elutes at Rf = 0.3–0.4. High-performance liquid chromatography (HPLC) with a C18 column and methanol/water gradients confirms purity >95%.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, H-5), 6.95 (s, H-8), 6.45 (s, furan-H), 5.25 (s, OCH₂O), 3.90 (s, COOCH₃).
Challenges and Mitigation Strategies
-
Regioselectivity in Etherification : Competing O- vs. C-alkylation is minimized using polar aprotic solvents (DMF, acetone).
-
Ester Hydrolysis : Acidic/basic conditions degrade methoxycarbonyl groups; neutral pH and low temperatures (<50°C) are critical.
-
Byproduct Formation : Column chromatography and recrystallization (ethanol/water) remove impurities like unreacted coumarin or furan precursors .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions could result in the formation of amides or thioethers.
Scientific Research Applications
Chemistry
In synthetic chemistry, methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its chromen core, which is known for various biological activities. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, making it a candidate for drug development and biological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromen core can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related coumarin-furan derivatives from the literature:
Key Structural and Functional Differences:
Substituent Effects on Polarity: The target compound’s 3-(2-methoxy-2-oxoethyl) group introduces polar ester and ketone functionalities, enhancing solubility in polar solvents compared to ’s lipophilic 4-phenyl and 6-chloro substituents .
Synthetic Approaches: ’s compound was synthesized via furoyl chloride coupling at 200°C, yielding a 78% product . Similar high-temperature esterification may apply to the target compound.
Physical Properties :
- The target compound’s melting point is unreported, but ’s analog melts at 178–180°C, suggesting that bulky substituents (e.g., phenyl in ) may further elevate melting points .
- Molecular weights vary significantly: ’s chloro-phenyl substitution increases mass (410.81 g/mol), while the target’s methoxycarbonylethyl group results in a lighter structure (402.35 g/mol).
Biological and Chemical Implications :
Biological Activity
Methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C22H26O8
Molecular Weight: 418.44 g/mol
InChIKey: UIFFNXZIJMPKMH-UHFFFAOYSA-N
SMILES: C(COc1cc(c(cc1OC)C)-c1cc(c(cc1C)OC)OCC(=O)OC)(=O)OC
The compound features a complex structure that includes a furoate moiety and a chromen derivative, which are known for their diverse pharmacological activities.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress, which is linked to various chronic diseases.
Anti-inflammatory Effects
Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, derivatives of chromen have been shown to inhibit cancer cell proliferation through various pathways, including the modulation of apoptotic signaling.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant capacity of similar chromen derivatives using DPPH and ABTS assays, showing significant radical scavenging activity. |
| Study 2 | Evaluated anti-inflammatory effects in vitro, demonstrating reduced levels of TNF-alpha and IL-6 in treated macrophages. |
| Study 3 | Assessed anticancer activity against breast cancer cell lines (MCF7), revealing a dose-dependent decrease in cell viability. |
The biological activities of this compound are hypothesized to be mediated through several mechanisms:
- Free Radical Scavenging: The presence of hydroxyl groups in the structure enhances its ability to donate electrons to free radicals.
- Inhibition of Enzymes: Similar compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory process.
- Modulation of Signaling Pathways: The compound may influence pathways such as NF-kB and MAPK, which are involved in inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthetic routes for methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate?
- Methodology :
- Step 1 : Start with functionalization of the chromen-2-one core. For example, introduce a 2-methoxy-2-oxoethyl group at position 3 of 4-methyl-2-oxo-2H-chromen-7-ol via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Couple the chromen intermediate with a furan derivative (e.g., methyl 5-(chloromethyl)-2-furoate) using a Mitsunobu reaction (DIAD, PPh₃) or SN2 alkylation .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm structures using NMR (¹H, ¹³C) and HRMS .
- Key Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65–70 | ≥95% |
| 2 | DIAD, PPh₃, THF | 50–55 | ≥90% |
Q. How can spectroscopic and crystallographic methods resolve the compound’s structural ambiguities?
- Methodology :
- ¹H/¹³C NMR : Assign signals for the chromen-2-one (δ 6.2–6.4 ppm for H-5, δ 160–165 ppm for C-2 ketone) and furoate ester (δ 3.8–4.0 ppm for OCH₃ groups) .
- X-ray Crystallography : Co-crystallize the compound with a suitable solvent (e.g., ethanol) to determine bond angles and confirm substituent positions. For example, chromen sulfonate derivatives show planar chromen cores with C–O bond lengths of ~1.36 Å .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory data in biological activity assays (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodology :
- Dose-Response Studies : Test the compound across a wide concentration range (0.1–100 μM) in primary cell lines (e.g., RAW 264.7 macrophages) and cancer cells (e.g., HeLa) to identify therapeutic windows .
- Mechanistic Profiling : Use siRNA knockdown or inhibitor assays to isolate pathways (e.g., NF-κB for anti-inflammatory activity; caspase-3 for apoptosis) .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare means across replicates (n ≥ 4) and minimize Type I errors .
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
- Methodology :
- Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free carboxylic acids) .
- Photodegradation : Expose solutions to UV light (λ = 254 nm) and analyze by LC-QTOF-MS for radical-mediated cleavage products (e.g., demethylated derivatives) .
- Key Data Table :
| Condition | Half-Life (h) | Major Degradation Product |
|---|---|---|
| pH 7, 37°C | 48 | 5-(Hydroxymethyl)-2-furoic acid |
| UV light, 254 nm | 12 | 4-Methyl-2-oxo-2H-chromen-7-ol |
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., COX-2 enzyme)?
- Methodology :
- Docking Studies : Use AutoDock Vina to model the compound into COX-2’s active site (PDB ID: 5KIR). Prioritize poses with hydrogen bonds to Arg120 and hydrophobic interactions with Val523 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD values (<2.0 Å indicates stable binding) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles (e.g., aqueous vs. organic solvents)?
- Methodology :
- Solvent Screening : Test solubility in DMSO, ethanol, and PBS using nephelometry. For example, notes that chromen derivatives with methoxy groups show improved DMSO solubility (>10 mg/mL) but poor aqueous solubility (<0.1 mg/mL) .
- Co-Solvent Systems : Use PEG-400/water mixtures (1:1 v/v) to enhance bioavailability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
